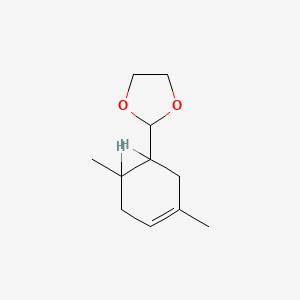
2-(3,6-Dimethyl-3-cyclohexen-1-yl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,6-Dimethyl-3-cyclohexen-1-yl)-1,3-dioxolane is an organic compound characterized by a dioxolane ring attached to a cyclohexene structure with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,6-Dimethyl-3-cyclohexen-1-yl)-1,3-dioxolane typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Methyl Groups: The methyl groups can be introduced via alkylation reactions using appropriate alkylating agents.
Formation of the Dioxolane Ring: The dioxolane ring is formed by reacting the cyclohexene derivative with ethylene glycol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Catalysts: Use of acid catalysts to facilitate the formation of the dioxolane ring.
Purification Techniques: Techniques such as distillation and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(3,6-Dimethyl-3-cyclohexen-1-yl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-(3,6-Dimethyl-3-cyclohexen-1-yl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,6-Dimethyl-3-cyclohexen-1-yl)-1,3-dioxolane involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular responses.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(3,6-Dimethyl-3-cyclohexen-1-yl)-1,3-dioxane: Similar structure but with a dioxane ring instead of a dioxolane ring.
2-(3,6-Dimethyl-3-cyclohexen-1-yl)-1,3-dioxepane: Contains a dioxepane ring, differing in ring size.
Biological Activity
2-(3,6-Dimethyl-3-cyclohexen-1-yl)-1,3-dioxolane, with the CAS number 85098-81-3, is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and implications for pharmaceutical applications.
The molecular formula of this compound is C11H18O2 with a molecular weight of 182.26 g/mol. Key physical properties include:
- Density : 1 g/cm³
- Boiling Point : 242.25°C at 760 mmHg
- Flash Point : 101.58°C
- LogP : 2.35 (indicating moderate lipophilicity) .
Synthesis
The synthesis of this compound can be achieved through various methods involving the reaction of cyclohexene derivatives with dioxolanes. The synthetic routes often employ catalytic systems to enhance yield and purity .
Antibacterial Activity
Research indicates that derivatives of 1,3-dioxolanes exhibit significant antibacterial properties. A study synthesized several new dioxolanes and tested their activity against various bacterial strains. The results showed that many compounds displayed excellent antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 µg/mL .
Antifungal Activity
In terms of antifungal properties, the synthesized dioxolanes demonstrated notable activity against Candida albicans. Most compounds tested showed significant antifungal effects, highlighting the potential for these compounds in treating fungal infections .
Comparative Biological Activity
| Compound | Activity Against S. aureus | Activity Against P. aeruginosa | Activity Against C. albicans |
|---|---|---|---|
| Compound 1 | Moderate (MIC: 1250 µg/mL) | No activity | Significant |
| Compound 2 | Excellent (MIC: 625 µg/mL) | Excellent (MIC: 625 µg/mL) | Significant |
| Compound 3 | No activity | Moderate | No activity |
| Compound 4 | Excellent (MIC: 625 µg/mL) | Excellent | Significant |
Case Studies
In a specific case study involving the compound's efficacy, a series of tests were conducted on different bacterial strains. The study concluded that the presence of specific substituents on the dioxolane ring significantly influenced biological activity. For instance, compounds with ether or ester groups exhibited enhanced antibacterial properties compared to their counterparts without these groups .
Properties
CAS No. |
85098-81-3 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2-(3,6-dimethylcyclohex-3-en-1-yl)-1,3-dioxolane |
InChI |
InChI=1S/C11H18O2/c1-8-3-4-9(2)10(7-8)11-12-5-6-13-11/h3,9-11H,4-7H2,1-2H3 |
InChI Key |
HEEXZQAYTWROCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=C(CC1C2OCCO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















